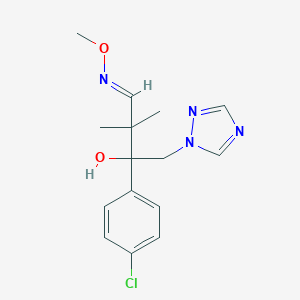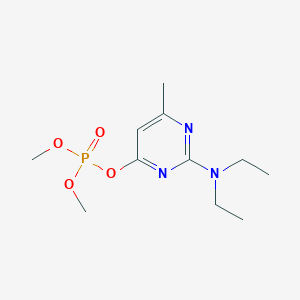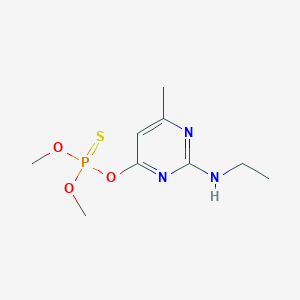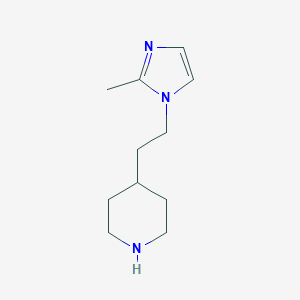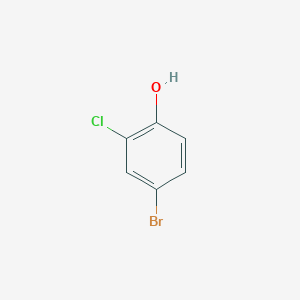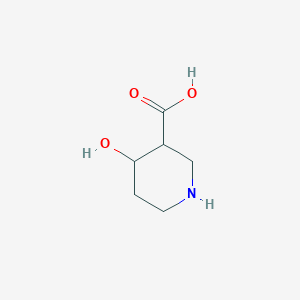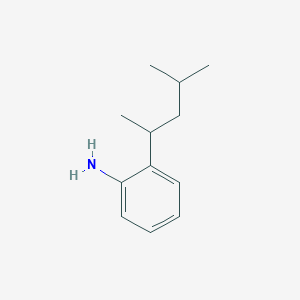
2-(4-Methylpentan-2-yl)aniline
Overview
Description
“2-(4-Methylpentan-2-yl)aniline” is an organic compound with the molecular formula C12H19N . It is a mono-constituent substance .
Synthesis Analysis
This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylpentan-2-yl)aniline” is characterized by a benzene ring attached to an amine group and a 4-methylpentan-2-yl group .
Chemical Reactions Analysis
The aromatic amine first undergoes cytochrome P450-catalysed N-oxidation to form an arylhydroxylamine .
Scientific Research Applications
Thermodynamic Properties
- Excess Enthalpies : The mixture of aniline with various alkanes, including 2-methylpentane, demonstrates endothermic mixing, suggesting potential thermodynamic applications (Avedis, Meents, & Gmehling, 1995).
Chemical Extraction and Separation
- Selective Extraction of Iron(III) : 4-methylpentan-2-ol, a related compound, is used for the quantitative extraction of iron(III) from hydrochloric acid, indicating the potential of similar compounds in metal extraction processes (Gawali & Shinde, 1974).
Kinetics and Mechanism in Polymerization
- Reaction Kinetics : Kinetic and thermodynamic parameters of the reaction of oxiranes with aniline provide insight into the polymerization processes of related compounds (Jayawardena, Reyx, Durand, & Pinazzi, 1984).
Electrochromic Materials
- Electrochromic Polymers : Aniline derivatives form polymers with promising applications in electrochromic devices, indicating potential uses for similar aniline compounds (Li, Liu, Ju, Zhang, & Zhao, 2017).
Combustion and Fuel Additives
- Antiknock Properties : Studies on organosilicon compounds, including those related to aniline, in 2-methylpentane combustion show how aniline derivatives can impact combustion processes (Cullis, Herron, & Hirschler, 1985).
Natural Compound Isolation
- Isolation from Fungi : Isolation of nitrogenous compounds from deep-sea-derived fungi, including derivatives of aniline, highlights the potential for discovering novel bioactive compounds (Luo, Zhou, & Liu, 2018).
Reduction in Supercritical Alcohols
- Nitroarene Reduction : Reduction of nitroarenes using supercritical alcohols, such as 4-methylpentan-2-ol, to form amines like aniline shows the reductive potential of these compounds (Sivcev, Korchagina, Suslov, Volcho, Salakhutdinov, & Anikeev, 2014).
Anticancer Compounds
- CDK2 Inhibitors : Novel pyrazolo[3,4-d]pyrimidines bearing aniline groups show potential as anticancer agents, demonstrating the importance of aniline derivatives in medicinal chemistry (Cherukupalli, Chandrasekaran, Kryštof, Aleti, Sayyad, Merugu, Kushwaha, & Karpoormath, 2018).
Electroluminescence and Organic Materials
- Organic Electroluminescent Devices : Aniline derivatives are used in the synthesis of materials for electroluminescence, indicating potential applications in display technologies (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylpentan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-10(3)11-6-4-5-7-12(11)13/h4-7,9-10H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZZJKBLKQOBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019696 | |
| Record name | 2-(1,3-Dimethylbutyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpentan-2-yl)aniline | |
CAS RN |
203448-76-4 | |
| Record name | 2-(1,3-Dimethylbutyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203448-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Dimethylbutyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylpentan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

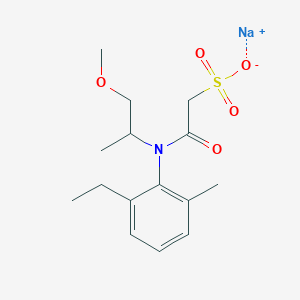
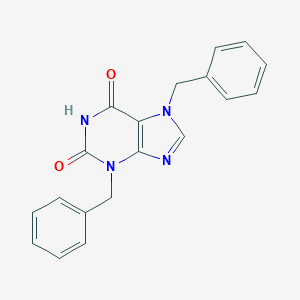
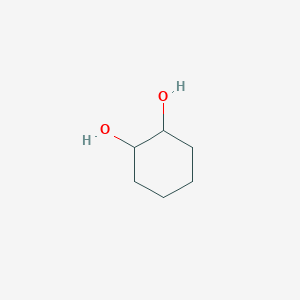
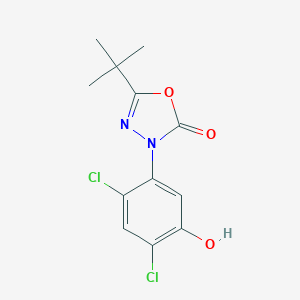
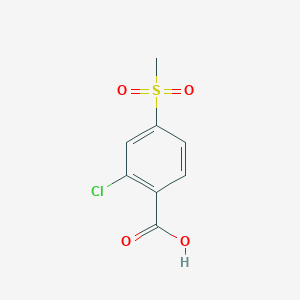
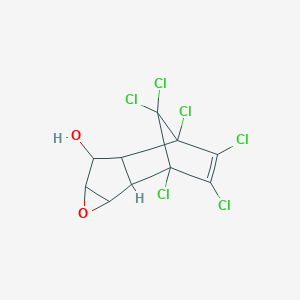
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
